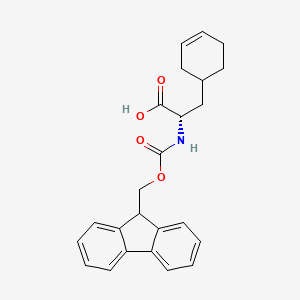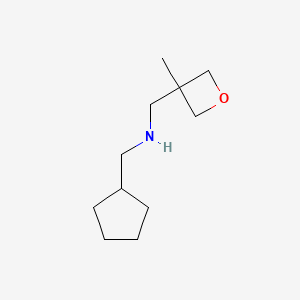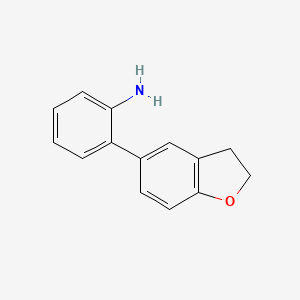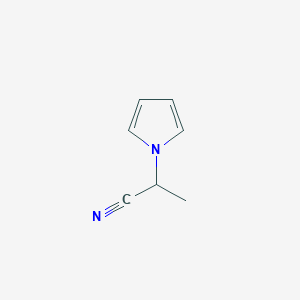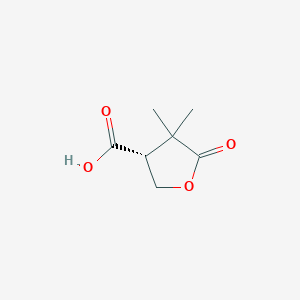
(R)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a tetrahydrofuran ring, a carboxylic acid group, and a ketone functional group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Esterification: Esters of ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid.
Aplicaciones Científicas De Investigación
®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the ketone and carboxylic acid, allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid: The non-chiral version of the compound.
4,4-Dimethyl-5-hydroxytetrahydrofuran-3-carboxylic acid: A reduced form with a hydroxyl group instead of a ketone.
4,4-Dimethyl-5-oxotetrahydrofuran-3-methyl ester: An esterified derivative.
Uniqueness: ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This enantiomeric purity is crucial for applications in pharmaceuticals and other fields where stereochemistry plays a vital role.
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(3R)-4,4-dimethyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(2)4(5(8)9)3-11-6(7)10/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |
Clave InChI |
YYGSADLKVCTXSP-SCSAIBSYSA-N |
SMILES isomérico |
CC1([C@H](COC1=O)C(=O)O)C |
SMILES canónico |
CC1(C(COC1=O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






